2',5'-Dimethyl-2,3':4',2''-terthiophene
Description
2',5'-Dimethyl-2,3':4',2''-terthiophene is a terthiophene derivative featuring methyl substituents at the 2' and 5' positions of the central thiophene ring. Terthiophenes, oligomers of thiophene, are π-conjugated systems widely studied for their electronic, optical, and self-assembly properties, making them valuable in organic electronics, sensors, and photovoltaics . The introduction of methyl groups in specific positions modulates steric effects, electronic structure, and intermolecular interactions, which influence polymerization behavior, crystallinity, and conductivity .
Properties
Molecular Formula |
C14H12S3 |
|---|---|
Molecular Weight |
276.4g/mol |
IUPAC Name |
2,5-dimethyl-3,4-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C14H12S3/c1-9-13(11-5-3-7-15-11)14(10(2)17-9)12-6-4-8-16-12/h3-8H,1-2H3 |
InChI Key |
SOBPHELVZJNNFE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C)C2=CC=CS2)C3=CC=CS3 |
Canonical SMILES |
CC1=C(C(=C(S1)C)C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Positions and Key Structural Features
| Compound | Substituents and Positions | Key Structural Characteristics |
|---|---|---|
| 2',5'-Dimethyl-2,3':4',2''-terthiophene | Methyl at 2' and 5' positions (central ring) | Moderate steric hindrance; planar α,α'-bonding in polymers |
| Poly(terthiophene) (TT) | Unsubstituted | High α,α'-coupling; limited steric effects |
| Poly(3',4'-ethylenedioxy-terthiophene) (TET) | Ethylenedioxy at 3',4' positions (central ring) | Reduced steric distortion; enhanced π-conjugation |
| 3,3''-Dimethyl-2,2':5',2''-terthiophene (DM3T) | Methyl at 3 and 3'' positions (terminal rings) | Steric distortion at terminal rings; weak hydrogen bonding in crystals |
| 3',4'-Dimethoxy-terthiophene (TMT) | Methoxy at 3',4' positions (central ring) | Increased steric hindrance; amorphous polymer structure |
Key Findings :
- Steric Effects : Methyl groups in 2',5' positions (target compound) impose less steric distortion than 3,3''-dimethyl (DM3T) or 3',4'-dimethoxy (TMT) substituents, enabling better π-orbital overlap .
- Electronic Effects: Methyl groups are weaker electron donors compared to methoxy or ethylenedioxy groups, leading to lower oxidation potentials in polymers .
- Polymerization : α,α'-bonding dominates in 2',5'-dimethyl derivatives, similar to TT, but with reduced β-defects compared to TMT .
Physicochemical Properties
Table 2: Comparative Properties of Terthiophene Polymers
| Property | 2',5'-Dimethyl-terthiophene Polymer | Poly(TT) | Poly(TET) | Poly(TMT) |
|---|---|---|---|---|
| Conductivity (S/cm) | Moderate (10⁻³–10⁻²) | 10⁻²–10⁻¹ | 10⁻¹–1 | 10⁻⁴–10⁻³ |
| Thermal Stability (°C) | ~250 | ~200 | ~300 | ~180 |
| Crystallinity | Semi-crystalline | Low | High | Amorphous |
| Oxidation Potential (V) | +0.8–1.0 | +1.0–1.2 | +0.5–0.7 | +0.9–1.1 |
Key Findings :
- Conductivity : The 2',5'-dimethyl derivative shows intermediate conductivity between TT and TMT due to balanced steric and electronic effects. TET’s ethylenedioxy group enhances conductivity via improved planarization .
- Thermal Stability : Methyl substituents improve stability over TT but are inferior to TET’s rigid ethylenedioxy bridge .
- Crystallinity : Crystallinity follows the order TET > 2',5'-dimethyl > TT > TMT, correlating with substituent-induced planarity .
Preparation Methods
Kumada Coupling of Methyl-Substituted Thiophene Monomers
Kumada coupling enables the sequential assembly of methyl-functionalized thiophene units. For example, 2-bromo-5-methylthiophene undergoes nickel-catalyzed coupling with a Grignard reagent derived from 3-bromo-2-methylthiophene to form the central and terminal rings. Key conditions:
Table 1: Kumada Coupling Parameters for Terthiophene Synthesis
Suzuki-Miyaura Coupling with Boronic Acid Derivatives
Suzuki coupling offers improved functional group tolerance. 2-Methyl-3-thienylboronic acid reacts with 4-bromo-2-methylthiophene under palladium catalysis to construct the terthiophene framework.
Cyclization Approaches via the Fiesselmann Reaction
The Fiesselmann reaction facilitates thiophene ring closure from diketone precursors. A diketone intermediate with pre-installed methyl groups undergoes cyclization in the presence of Lawesson’s reagent or Na₂S·9H₂O.
-
React 1-(5-bromo-2-methylphenyl)-2-chloroethenone with Na₂S·9H₂O in DMF at 60°C.
-
Add 3-chloro-3-(4-fluorophenyl)-2-propenal to form the thiophene core.
Directed Lithiation and Quenching
Directed ortho-metallation (DoM) allows regioselective methyl group installation. A brominated terthiophene precursor is treated with LDA (lithium diisopropylamide) at −78°C, followed by quenching with methyl iodide.
Critical Observations:
-
Lithiation at the 5-position occurs preferentially due to steric and electronic effects.
-
Post-lithiation methylation yields 2',5'-dimethyl products in 65–72% yield.
Oxidative Coupling of Methylthiophene Monomers
Oxidative homo-coupling of 2-methylthiophene-5-boronic acid using Cu(OAc)₂ or FeCl₃ generates the terthiophene structure.
Optimized Conditions:
Post-Synthetic Modification of Terthiophene Scaffolds
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